molecular formula C24H27N3O2 B1201495 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine CAS No. 58786-30-4

4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine

Katalognummer: B1201495
CAS-Nummer: 58786-30-4
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: FGLOLYFPEYTOJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine involves several steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine is unique due to its specific binding affinity and selectivity for alpha-1 adrenergic receptors, which contributes to its effectiveness in lowering blood pressure with potentially fewer side effects compared to other similar compounds .

Biologische Aktivität

4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine, also known as Indoramin, is a piperidine derivative with significant biological activity. This compound has been studied for its potential therapeutic effects, particularly in cardiovascular medicine, due to its interaction with adrenergic receptors. Its molecular formula is C22H25N3O, and it has a molecular weight of 347.453 g/mol.

The primary mechanism of action for this compound involves its role as an alpha-1 adrenergic receptor antagonist . By binding to these receptors, the compound inhibits the action of norepinephrine, resulting in vasodilation and a subsequent decrease in blood pressure. This mechanism underlies its potential use in treating hypertension and other cardiovascular conditions.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antihypertensive Effects : Clinical studies have shown that this compound effectively lowers blood pressure in hypertensive models, making it a candidate for managing hypertension .
  • Cellular Signaling Pathways : Investigations into cellular signaling pathways indicate that this compound can modulate various intracellular processes, which may contribute to its therapeutic effects.

Pharmacokinetics

Studies on the pharmacokinetics of this compound reveal:

  • Absorption : The compound shows good absorption rates in both rats and monkeys, with significant radioactivity detected in urine after administration .
  • Biotransformation : Metabolism studies indicate extensive biotransformation, with the principal metabolite identified as 4-benzamidopiperidine. Other metabolites include 2-oxo derivatives and hydroxyindole forms .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound NameMechanism of ActionTherapeutic Use
PrazosinAlpha-1 adrenergic receptor antagonistHypertension
TerazosinAlpha-1 adrenergic receptor antagonistHypertension, benign prostatic hyperplasia
DoxazosinAlpha-1 adrenergic receptor antagonistHypertension

The distinct binding affinity and selectivity for alpha-1 receptors may provide advantages in therapeutic applications with potentially fewer side effects compared to these alternatives.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Hypertensive Rat Model : In a controlled study using hypertensive rats, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups receiving placebo treatments .
  • Clinical Trials : Early-phase clinical trials have indicated promising results regarding the safety and efficacy of this compound in human subjects suffering from hypertension, showing comparable results to established antihypertensive medications but with improved tolerability profiles .

Eigenschaften

IUPAC Name

N-[1-[4-(1H-indol-3-yl)-4-oxobutyl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c28-23(21-17-25-22-10-5-4-9-20(21)22)11-6-14-27-15-12-19(13-16-27)26-24(29)18-7-2-1-3-8-18/h1-5,7-10,17,19,25H,6,11-16H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLOLYFPEYTOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCCC(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207514
Record name 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58786-30-4
Record name 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058786304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-(4-chlorobutyryl)indole (22.2g. 0.1 mol.) and 4-benzamidopiperidine (40.8g. 0.2 mol.) was stirred and heated at 160° C. for 1 hour. The melt was cooled and extracted under reflux with water (200 ml.) for 0.5 hour. The insoluble granular residue was collected by filtration and crystallised from a mixture of ethanol (150 ml) and water (50 ml.), with charcoal treatment, to yield the title compound (15.5 g. 40%). The hydrochloride was precipitated from a solution of the base, in ethanol by addition of ethanolic hydrogen chloride (16.2 g. 38%) m.p. 275°-6° C. C24H27N3O. HCl 1/4 H2O requires C, 67.0 H, 6.7; N, 9.8 Found: C, 67.0; H, 6.7; N, 9.7%. It can also be precipitated from a solution of the base in dimethylformamide by addition of ethanolic hydrogen chloride and propan-2-ol. This gives the anhydrous form of the title compound hydrochloride m.p. 285.5° C.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step One
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine
Reactant of Route 3
4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine
Reactant of Route 4
Reactant of Route 4
4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine
Reactant of Route 5
4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine
Reactant of Route 6
4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.